BenchChemオンラインストアへようこそ!

4-[(1,3-Benzodioxol-5-ylmethylene)amino]phenyl 2,4,6-trimethylbenzenesulfonate

TRPA1 Species Selectivity Pain

Choose this compound for TRPA1 preclinical research: it delivers a quantifiable >64-fold selectivity window against CYP2D6 and CYP2C19, minimizing DDI risk in polypharmacy rodent models. The 4-fold human/rat species shift enables translational correction for efficacy readouts. Request a quote now for high-purity material backed by validated multi-parameter data (human TRPA1 IC50: 310 nM).

Molecular Formula C23H21NO5S
Molecular Weight 423.48
CAS No. 329778-27-0
Cat. No. B2987799
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-[(1,3-Benzodioxol-5-ylmethylene)amino]phenyl 2,4,6-trimethylbenzenesulfonate
CAS329778-27-0
Molecular FormulaC23H21NO5S
Molecular Weight423.48
Structural Identifiers
SMILESCC1=CC(=C(C(=C1)C)S(=O)(=O)OC2=CC=C(C=C2)N=CC3=CC4=C(C=C3)OCO4)C
InChIInChI=1S/C23H21NO5S/c1-15-10-16(2)23(17(3)11-15)30(25,26)29-20-7-5-19(6-8-20)24-13-18-4-9-21-22(12-18)28-14-27-21/h4-13H,14H2,1-3H3
InChIKeyARIZKPBCNBYHHN-ZMOGYAJESA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-[(1,3-Benzodioxol-5-ylmethylene)amino]phenyl 2,4,6-trimethylbenzenesulfonate (CAS 329778-27-0): Compound Class and Baseline Characteristics for Procurement


4-[(1,3-Benzodioxol-5-ylmethylene)amino]phenyl 2,4,6-trimethylbenzenesulfonate (CAS 329778-27-0) is a synthetic small molecule (MW: 423.5 g/mol; C23H21NO5S) belonging to the Schiff base class of TRPA1 (Transient Receptor Potential Ankyrin 1) ion channel antagonists [1]. It features a benzodioxole-derived imine linked to a phenyl 2,4,6-trimethylbenzenesulfonate ester, a structural motif that distinguishes it from other TRPA1 chemotypes such as the oxime-based A-967079 or the thiophene-containing AM-0902 [2]. As a non-electrophilic TRPA1 antagonist, its primary pharmacological relevance lies in its ability to block the activation of the human TRPA1 channel, a validated target in pain and inflammatory disorders, though its reported antagonist IC50 of 310 nM places it in a moderate potency range relative to more advanced clinical candidates in this class [2].

Why Generic Substitution Fails for CAS 329778-27-0: TRPA1 Antagonist Chemotype Selectivity and Off-Target Profile Justify Non-Interchangeability


In the context of TRPA1 antagonist procurement for preclinical research, simple interchangeability among in-class compounds is not scientifically defensible. The target compound demonstrates a specific and quantifiable multi-target selectivity profile that is not shared by all TRPA1 antagonists. Its measured human TRPA1 IC50 of 310 nM is accompanied by a demonstrated lack of meaningful inhibition of cytochrome P450 enzymes CYP2D6 and CYP2C19 (IC50 >20,000 nM for both), indicating a >64-fold functional selectivity window [1]. This is a quantifiable, assay-confirmed point of differentiation from other TRPA1 ligands that may exhibit significant CYP inhibition, a common cause of drug-drug interaction liabilities. Furthermore, its 4-fold species-selectivity preference for human over rat TRPA1 (human IC50: 310 nM vs. rat IC50: 1,200 nM) is a critical experimental variable that investigators must account for when designing in vivo rodent efficacy models [1]. Substituting an analog with a different species-selectivity profile or unknown CYP liability would directly compromise both the design and the interpretability of preclinical proof-of-concept studies.

Quantitative Evidence Guide: 4-[(1,3-Benzodioxol-5-ylmethylene)amino]phenyl 2,4,6-trimethylbenzenesulfonate – Differential Potency and Selectivity Data Versus TRPA1 Class Comparators


Species-Dependent TRPA1 Antagonist Potency: A 4-Fold Human Selectivity Advantage Over Rat TRPA1

The target compound exhibits a marked species-dependent potency for TRPA1 antagonism. In an identical Fluo-4 NW staining-based fluorescence assay conducted in HEK293-TREx cells, it inhibits the human TRPA1 channel with an IC50 of 310 nM, while its potency for the rat ortholog is significantly reduced to an IC50 of 1,200 nM [1]. This quantitative cross-species comparison serves as an internal differentiation benchmark, as the human-to-rat potency shift is a property that varies considerably across TRPA1 antagonist chemotypes. The data establish that preclinical rodent models using this compound require a minimum 4-fold higher concentration to achieve target engagement comparable to the human pharmacological benchmark.

TRPA1 Species Selectivity Pain Ion Channel Pharmacology

Collision Liability Risk: >64-Fold Selectivity Window Against Human CYP2D6 and CYP2C19

A critical differentiator for any TRPA1 antagonist intended for in vivo use is its potential to inhibit major hepatic cytochrome P450 enzymes, a primary source of metabolism-based drug-drug interactions (DDI). In a standardized competitive screening assay using human liver microsomes and LC-MS/MS detection, the target compound demonstrated minimal to no inhibition of CYP2D6 and CYP2C19, with recorded IC50 values exceeding 20,000 nM for both isozymes [1]. When compared directly to its primary pharmacological target (human TRPA1 IC50: 310 nM), this represents a >64-fold selectivity window. This quantitative margin provides a measurable, low-DDI-risk profile that can be directly contrasted with other TRPA1 chemotypes for which such selectivity data may be absent or inferior.

Drug-Drug Interaction CYP450 Selectivity ADME-Tox

Optimal Research Application Scenarios for CAS 329778-27-0: TRPA1 Antagonist with a Quantified Selectivity Profile


Preclinical In Vivo Pain or Inflammation Efficacy Model Requiring a Low-DDI-Risk TRPA1 Antagonist

The compound's demonstrated >64-fold selectivity window against CYP2D6 and CYP2C19 makes it a rationally justifiable choice for rodent efficacy studies where co-administration of analgesic or anti-inflammatory reference drugs metabolized by these CYPs is planned. The low CYP inhibition profile minimizes the risk of pharmacokinetic confounding, a critical consideration for robust interpretation of in vivo pharmacology data [1].

Cross-Species TRPA1 Pharmacology Bridging Studies (Human vs. Rodent)

The compound's 4-fold human-over-rat TRPA1 selectivity, established in identical assay conditions, makes it a uniquely informative tool for studies designed to bridge human target pharmacology to rodent disease models. Investigators can use this quantified species-shift to experimentally correct for differences in target engagement, enhancing the translational relevance of their efficacy readouts [1].

Schiff Base TRPA1 Chemotype Benchmarking in Medicinal Chemistry SAR Campaigns

For medicinal chemistry teams pursuing Schiff base or sulfonate ester-containing TRPA1 antagonists, this compound's full multi-parameter data profile (human/rat TRPA1 IC50, CYP2D6/CYP2C19 IC50) serves as a well-defined internal benchmark for structure-activity relationship (SAR) optimization. This quantitative baseline enables head-to-head comparisons of new synthetic analogs across potency, species selectivity, and DDI liability in a single chemical series [1].

Quote Request

Request a Quote for 4-[(1,3-Benzodioxol-5-ylmethylene)amino]phenyl 2,4,6-trimethylbenzenesulfonate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.